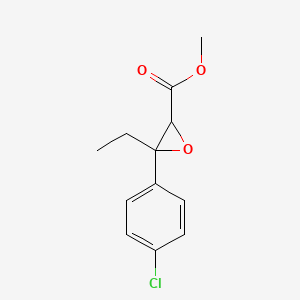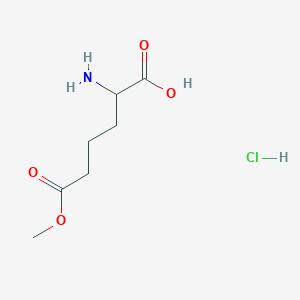![molecular formula C8H16N2O B13645074 1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
1-Oxa-8-azaspiro[4.5]decan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-8-azaspiro[4.5]decan-4-amine is a spirocyclic compound that features a unique structure with a spiro linkage between an oxane (oxygen-containing) and an azaspiro (nitrogen-containing) ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence as a core structure in various natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-4-amine typically involves the formation of a spirocyclic ring system. One common method includes the reduction of an azide intermediate. The process can be scaled up using a continuous three-step flow process, which involves the formation and reduction of the azide intermediate, followed by the use of a transaminase to prepare the desired enantiomer in high yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing the synthesis for larger scale reactions. The use of biocatalytic transaminase technology has shown promise in achieving high yields and enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions, particularly involving azide intermediates, are crucial in its synthesis.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or hydrides for reduction reactions, and oxidizing agents like peroxides for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide intermediate yields the desired spirocyclic amine, while oxidation can lead to various oxides.
Applications De Recherche Scientifique
1-Oxa-8-azaspiro[4.5]decan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex molecules and natural products.
Mécanisme D'action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different biological activities.
8-Oxa-2-azaspiro[4.5]decane: A compound with a similar spirocyclic structure, used in the production of biologically active compounds.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Known for its potent inhibitory effect on neural calcium uptake and protective action against brain edema.
Uniqueness
1-Oxa-8-azaspiro[45]decan-4-amine stands out due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms in its ring system
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
1-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C8H16N2O/c9-7-1-6-11-8(7)2-4-10-5-3-8/h7,10H,1-6,9H2 |
Clé InChI |
WGBFZRUMPWHPRJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(C1N)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)




![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)


![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)



